molecular formula C9H11N3O2 B1484962 3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid CAS No. 2098030-79-4

3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid

Cat. No.: B1484962
CAS No.: 2098030-79-4
M. Wt: 193.2 g/mol
InChI Key: YXYYSGXDVGXYNW-UHFFFAOYSA-N
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Description

3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid is a compound with a unique structure that combines a pyrazole ring, a propanoic acid group, and a cyanoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid, one common approach involves the alkylation of 1H-pyrazole with 2-cyanoethyl bromide, followed by subsequent carboxylation. Reaction conditions typically include the use of a base such as potassium carbonate and an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production methods may involve scaling up the above synthetic routes. Key considerations include optimizing reaction yields, minimizing by-products, and ensuring the scalability of the process under industrial conditions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, potentially affecting the pyrazole ring or the propanoic acid moiety.

  • Reduction: Reduction reactions can target the cyano group, converting it into an amine.

  • Substitution: Substitution reactions may occur at the pyrazole ring or the cyanoethyl group, facilitated by suitable reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

  • Substitution: Utilization of halogenated reagents or nucleophiles under controlled temperature conditions.

Major Products:

  • Oxidation: Products may include oxidized pyrazole derivatives or carboxylic acids.

  • Reduction: Amino-substituted products from the reduction of the cyano group.

  • Substitution: Varied substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Serves as a building block for the synthesis of more complex molecules.

  • Biology: Potential use in biochemical assays or as a ligand in studying enzyme interactions.

  • Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: Utilized in the development of materials with specific chemical properties or as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid depends on its specific application:

  • Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

  • Pathways Involved: Potential involvement in signaling pathways, such as those related to inflammation or cell growth regulation.

Comparison with Similar Compounds

Comparison with similar compounds highlights its unique aspects:

  • Similar Compounds: Other pyrazole derivatives, cyanoethyl-containing compounds, and carboxylic acids.

  • Uniqueness: The combination of the pyrazole ring, cyanoethyl group, and propanoic acid makes it distinct, potentially offering unique reactivity and application potential.

Properties

IUPAC Name

3-[1-(2-cyanoethyl)pyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-4-1-5-12-7-8(6-11-12)2-3-9(13)14/h6-7H,1-3,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYYSGXDVGXYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC#N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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